molecular formula C57H107N13O26 B15340831 Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane

Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane

Cat. No.: B15340831
M. Wt: 1390.5 g/mol
InChI Key: KAUYRXCXYJYTHP-UHFFFAOYSA-N
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Description

Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane is a branched polyethylene glycol (PEG) linker with a terminal carboxylic acid group and three terminal azides. This compound is primarily used in PEGylation via Click Chemistry, which is a powerful and versatile method for bioconjugation. The molecular formula of this compound is C57H107N13O26, and it has a molecular weight of 1390.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The carboxylic acid group can be introduced through esterification or amidation reactions, while the azide groups are typically introduced via nucleophilic substitution reactions using azide salts .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as chromatography and crystallization to achieve a purity of 98% or higher .

Chemical Reactions Analysis

Types of Reactions

Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane is widely used in various scientific research fields:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation to attach biomolecules such as proteins and peptides to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The primary mechanism of action of Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane involves its ability to form stable covalent bonds through Click Chemistry and amide coupling reactions. The azide groups react with alkynes to form triazoles, while the carboxylic acid group reacts with amines to form amides. These reactions enable the compound to act as a versatile linker for various applications .

Comparison with Similar Compounds

Similar Compounds

  • Acid-PEG4-Amide-Tri(3-methoxypropanamide-PEG3-Azide) Methane
  • Acid-PEG6-Amide-Tri(3-methoxypropanamide-PEG5-Azide) Methane
  • Acid-PEG10-Amide-Tri(3-methoxypropanamide-PEG9-Azide) Methane

Uniqueness

Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane is unique due to its specific PEG chain length and the presence of three azide groups, which provide multiple sites for bioconjugation. This makes it particularly useful for creating complex, multi-functional molecules and materials .

Properties

Molecular Formula

C57H107N13O26

Molecular Weight

1390.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C57H107N13O26/c58-68-64-9-20-82-28-36-90-44-41-87-33-25-79-17-6-61-52(71)1-13-94-49-57(67-55(74)4-12-77-23-31-85-39-47-93-48-40-86-32-24-78-16-5-56(75)76,50-95-14-2-53(72)62-7-18-80-26-34-88-42-45-91-37-29-83-21-10-65-69-59)51-96-15-3-54(73)63-8-19-81-27-35-89-43-46-92-38-30-84-22-11-66-70-60/h1-51H2,(H,61,71)(H,62,72)(H,63,73)(H,67,74)(H,75,76)

InChI Key

KAUYRXCXYJYTHP-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCC(=O)O)C(=O)NC(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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